- Synthesis of useful functionalized prenyl derivatives in the E or Z configuration, Synlett, 1991, (11), 795-6

Cas no 931-23-7 (Hydroxybutenolide)

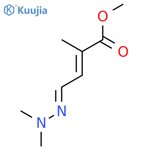

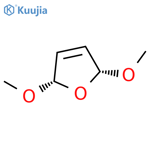

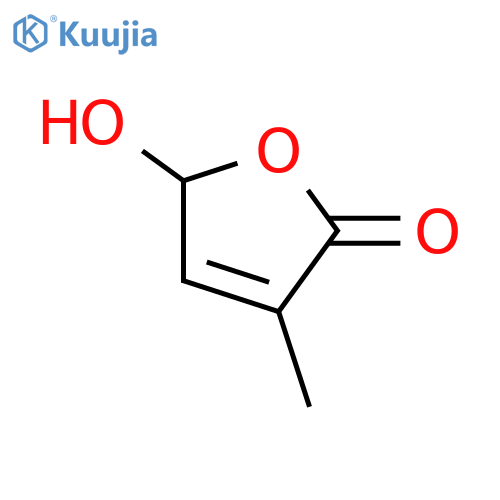

Hydroxybutenolide structure

Nome del prodotto:Hydroxybutenolide

Hydroxybutenolide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2(5H)-Furanone, 5-hydroxy-3-methyl-

- 2-hydroxy-4-methyl-2H-furan-5-one

- 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)

- Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)

- 2(5H)-Furanone, 3,5-dihydroxy-

- 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran

- 4-Hydroxy-2-methylbut-2-en-4-olide

- 5-Hydroxy-3-methyl-2-butenolide

- 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one

- 4-Hydroxy-2-methylbut-2-enolide

- DTXSID90415048

- H1747

- CS-0139161

- C77517

- 931-23-7

- 5-hydroxy-3-methyl-2(5H)-furanone

- SY219275

- EN300-320927

- MFCD15145822

- 5-hydroxy-3-methylfuran-2(5H)-one

- ghl.PD_Mitscher_leg0.903

- CHEBI:195253

- SCHEMBL7548600

- 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid

- 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE

- Hydroxybutenolide

-

- MDL: MFCD15145822

- Inchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3

- Chiave InChI: HQIZYPQNJWENRT-UHFFFAOYSA-N

- Sorrisi: O=C1C(C)=CC(O)O1

Proprietà calcolate

- Massa esatta: 114.031694049g/mol

- Massa monoisotopica: 114.031694049g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 8

- Conta legami ruotabili: 0

- Complessità: 148

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5Ų

- XLogP3: 0

Hydroxybutenolide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320927-5.0g |

5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

931-23-7 | 95.0% | 5.0g |

$338.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H18400-100mg |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 98% | 100mg |

¥67.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D918187-1g |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 95% | 1g |

$590 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-200MG |

5-Hydroxy-3-methyl-2(5H)-furanone |

931-23-7 | >95.0%(GC) | 200mg |

¥280.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1747-1G |

5-Hydroxy-3-methyl-2(5H)-furanone |

931-23-7 | >95.0%(GC) | 1g |

¥780.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-200MG |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 200MG |

¥450.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 1G |

¥1450.0 | 2022-09-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1747-1G |

Hydroxybutenolide |

931-23-7 | 95.0%(GC) | 1g |

¥780.0 | 2024-07-20 | |

| Aaron | AR01BY40-5g |

5-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

931-23-7 | 98% | 5g |

$444.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D918187-1g |

5-Hydroxy-3-methylfuran-2(5H)-one |

931-23-7 | 95% | 1g |

$590 | 2025-02-20 |

Hydroxybutenolide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol

1.2 Reagents: Formaldehyde

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

1.2 Reagents: Formaldehyde

1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane

Riferimento

Metodo di produzione 2

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

Riferimento

- Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones, Helvetica Chimica Acta, 1979, 62(5), 1614-21

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Ozone Solvents: Dichloromethane

1.2 Reagents: Triphenylphosphine

1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane

1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

1.2 Reagents: Triphenylphosphine

1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane

1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water

Riferimento

- 2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides, Tetrahedron Letters, 1990, 31(29), 4227-8

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 26 h, 120 °C; cooled

Riferimento

- A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis, Synthesis, 2010, (19), 3271-3273

Metodo di produzione 6

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 100 °C

Riferimento

- (PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation, Tetrahedron, 2004, 60(34), 7391-7396

Metodo di produzione 8

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Sulfuric acid Solvents: Water ; 12 h, 110 °C

Riferimento

- Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones, Angewandte Chemie, 2020, 59(32), 13479-13483

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

Riferimento

- Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type, Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Acetic acid ; 4 h, rt → reflux

1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C

1.2 Solvents: Water ; rt → 90 °C; 45 min, 90 °C

Riferimento

- Strigolactone formulations and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 12

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi, Plant and Cell Physiology, 2010, 51(7), 1104-1117

Metodo di produzione 14

Metodo di produzione 15

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Amberlyst 15 Solvents: Water

Riferimento

- A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides, Synlett, 1998, (1), 31-32

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, rt → reflux

Riferimento

- Methods for hydraulic enhancement of crops, World Intellectual Property Organization, , ,

Metodo di produzione 18

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; rt → reflux; 16 h, reflux

Riferimento

- Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid, China, , ,

Metodo di produzione 20

Hydroxybutenolide Raw materials

- Methylmalonic Acid

- 2-Butenoic acid, 4-(dimethylhydrazono)-2-methyl-, methyl ester, (E,E)-

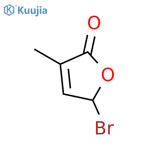

- 5-bromo-3-methyl-2(5H)-Furanone

- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5R)-rel-

- Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

- Glyoxal

- Butanoic acid, 2,4,4-trichloro-2-methyl-, methyl ester

- Furan, 2,5-dihydro-2,5-dimethoxy-, (2R,5S)-rel-

- 2-Butenoic acid, 2-methyl-4-oxo-, methyl ester, (Z)- (9CI)

Hydroxybutenolide Preparation Products

Hydroxybutenolide Letteratura correlata

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

931-23-7 (Hydroxybutenolide) Prodotti correlati

- 40834-42-2(5-hydroxy-4-methyl-2,5-dihydrofuran-2-one)

- 2228661-87-6(2-{1-2-methyl-4-(trifluoromethyl)phenylcyclobutyl}ethan-1-amine)

- 1314764-17-4(1-5-fluoro-2-(trifluoromethyl)phenylcyclobutan-1-amine)

- 75372-44-0(ACETONITRILE, [(1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)OXY]-)

- 2361826-15-3(N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide)

- 1217453-74-1((2R,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride)

- 1369344-29-5(2-Azaspiro[4.4]nonan-6-one)

- 2227899-77-4((2S)-4-(3-fluoropyridin-4-yl)butan-2-amine)

- 1105222-91-0(4-fluoro-N-2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ylbenzamide)

- 2228993-18-6(tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:931-23-7)Hydroxybutenolide

Purezza:99%

Quantità:1g

Prezzo ($):161.0

atkchemica

(CAS:931-23-7)Hydroxybutenolide

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta